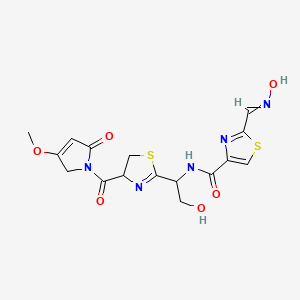
Althiomycin
Overview
Description
Preparation Methods
Althiomycin can be synthesized starting from d-cysteine . The synthetic route involves the construction of the imide bond between the thiazoline and pyrrolinone parts through a coupling reaction of the sodium salt of pyrrolinone with cysteine active ester or by photoreaction with diketene . The hydroxymethyl group attached to the carbon adjacent to C-2 of the thiazoline ring is introduced by aldol condensation after the formation of the thiazoline ring . Industrial production methods typically involve fermentation processes using Streptomyces matensis .
Chemical Reactions Analysis
Althiomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Althiomycin has several scientific research applications:
Mechanism of Action
Althiomycin exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, blocking the action of peptidyl transferase, an enzyme crucial for protein elongation . This inhibition prevents the formation of peptide bonds, thereby halting protein synthesis and leading to bacterial cell death .
Comparison with Similar Compounds
Althiomycin is similar to other thiazole antibiotics such as micrococcin and thiostrepton . it is unique due to its specific structure and broad-spectrum activity. Unlike some other thiazole antibiotics, this compound is effective against both Gram-positive and Gram-negative bacteria . Similar compounds include:
Micrococcin: Another thiazole antibiotic with a narrower spectrum of activity.
Thiostrepton: A thiazole antibiotic primarily effective against Gram-positive bacteria.
This compound’s unique structure and broad-spectrum activity make it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
12656-40-5 |
|---|---|
Molecular Formula |
C16H17N5O6S2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[(Z)-hydroxyiminomethyl]-N-[2-hydroxy-1-[4-(3-methoxy-5-oxo-2H-pyrrole-1-carbonyl)-4,5-dihydro-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H17N5O6S2/c1-27-8-2-13(23)21(4-8)16(25)11-7-29-15(20-11)9(5-22)19-14(24)10-6-28-12(18-10)3-17-26/h2-3,6,9,11,22,26H,4-5,7H2,1H3,(H,19,24)/b17-3- |
InChI Key |
VQQNQKXWJMRPHT-YPEHOIGNSA-N |
SMILES |
COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)C=NO |
Isomeric SMILES |
COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)/C=N\O |
Canonical SMILES |
COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)C=NO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Althiomycin, NSC 102809, NS-102809; NSC102809; 116-A; Matamycin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of althiomycin?
A1: this compound is represented by the molecular formula C16H17N5O6S2 and possesses a molecular weight of 439 g/mol. [, , , , ]
Q2: What spectroscopic data is available for this compound?
A2: The structure of this compound has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) and mass spectrometry (MS). [, , , , , , ]
Q3: Are there any notable structural features of this compound?
A3: this compound is a heavily modified pentapeptide featuring thiazole and thiazoline rings, a methoxypyrrolinone moiety, and a unique aldoxime group. [, , , , , ]
Q4: Which organisms are known to produce this compound?
A4: this compound was initially discovered in Streptomyces althioticus. Later, its production was also observed in certain myxobacteria, including Cystobacter fuscus and Myxococcus xanthus. More recently, the insect pathogen Serratia marcescens Db10 was found to synthesize this compound. [, , ]
Q5: What is known about the genetic basis of this compound production?
A5: The this compound biosynthetic gene cluster (alm) has been identified in Myxococcus xanthus DK897 and Serratia marcescens Db10. [, ] These clusters contain genes encoding a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line, tailoring enzymes, and a putative export/resistance protein. [, ]
Q6: What is the role of the phosphopantetheinyl transferase (PPTase) enzyme in this compound biosynthesis?
A6: In Serratia marcescens Db10, the PPTase enzyme PswP is crucial for this compound biosynthesis. PswP belongs to the F/KES subfamily of Sfp-type PPTases and is essential for the post-translational modification of carrier protein domains in the this compound NRPS-PKS machinery. []
Q7: What is the primary mechanism of action of this compound?
A7: this compound acts as a potent inhibitor of bacterial protein synthesis by targeting the peptidyl transferase center on the ribosome. [, , , ]
Q8: How does this compound interact with the ribosome?
A8: this compound binds to the ribosome in a manner that interferes with the peptidyl transferase reaction, the crucial step in protein synthesis where amino acids are added to the growing polypeptide chain. [, , ]
Q9: Does this compound exhibit selectivity towards prokaryotic ribosomes?
A9: Yes, this compound demonstrates selectivity for prokaryotic ribosomes and shows no inhibitory effects on protein synthesis in mammalian cells. [, ]
Q10: What is the spectrum of antibacterial activity of this compound?
A10: this compound exhibits broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. [, , ]
Q11: How do structural modifications affect the activity of this compound?
A11: Structure-activity relationship (SAR) studies have revealed that the configuration of the oxime group, the C4 configuration of the thiazoline ring, the methoxypyrrolinone moiety, and the hydroxymethyl group are critical for this compound's activity. [, ]
Q12: Have any synthetic analogs of this compound been developed?
A12: Yes, several this compound analogs have been synthesized to explore the relationship between structure and antibacterial activity. [, , , , , , , ] For example, de(hydroxymethyl) this compound exhibits comparable antibacterial activity to natural this compound against Gram-positive bacteria. []
Q13: Are there any known resistance mechanisms to this compound?
A13: Although specific resistance mechanisms haven't been extensively studied, the this compound biosynthetic gene cluster in Serratia marcescens Db10 encodes a putative efflux pump (Alb1) that confers resistance. This suggests efflux as a potential resistance mechanism. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


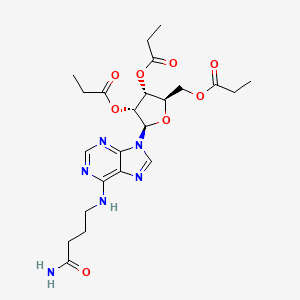

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)
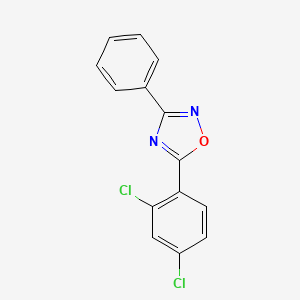
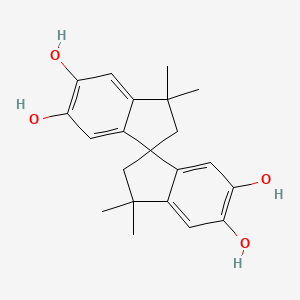

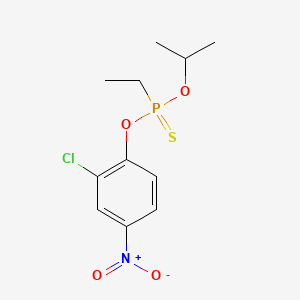


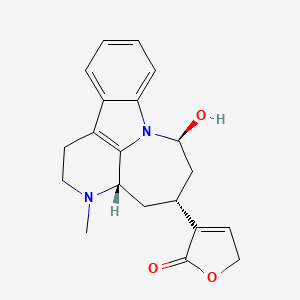
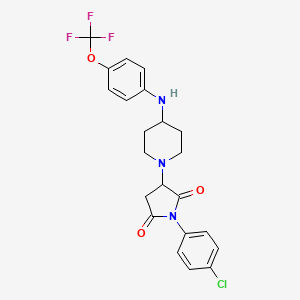
![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)


